molecular formula C8H8ClFN2 B2967518 2-Amino-6-fluoroindole hydrochloride CAS No. 1262587-80-3

2-Amino-6-fluoroindole hydrochloride

Cat. No.: B2967518
CAS No.: 1262587-80-3
M. Wt: 186.61
InChI Key: TZQAUCSWMKEDRD-UHFFFAOYSA-N
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Description

2-Amino-6-fluoroindole hydrochloride (CAS 1262587-80-3) is a chemical compound with the molecular formula C8H8ClFN2 and a molecular weight of 186.61 . It is a fluorinated indole derivative, a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Indole compounds are present in many natural products and FDA-approved drugs, and they are known to mimic peptide structures, allowing them to interact reversibly with enzymes and receptors . The strategic incorporation of a fluorine atom into organic molecules is a well-established strategy in modern drug development. Fluorination can significantly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, thereby enhancing its potential as a therapeutic agent . This makes this compound a valuable building block for researchers, particularly in the synthesis of novel molecules targeting viral enzymes, such as HIV-1 integrase, and for the development of other pharmacologically active agents . The compound is offered for non-clinical research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-indol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQAUCSWMKEDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 6 Fluoroindole Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-amino-6-fluoroindole hydrochloride reveals several potential synthetic pathways. The primary disconnection strategies involve breaking the bonds of the pyrrole (B145914) ring of the indole (B1671886) nucleus, leading to plausible starting materials.

A logical disconnection of the C2-N1 and C3-C3a bonds points towards precursors that can form the five-membered ring. One common strategy involves the formation of the N1-C2 bond as a key step, often through the cyclization of a substituted aniline (B41778) derivative. For instance, a plausible retrosynthetic route for 2-amino-6-fluoroindole (the free base) would involve the disconnection of the C2-N bond, suggesting a 2-nitro-6-fluoroindole intermediate which can be reduced to the corresponding amine. The 2-nitro-6-fluoroindole itself can be conceptually derived from a suitable ortho-substituted fluoronitrobenzene derivative.

Another strategic disconnection can be made at the C2-C3 bond, which is a feature of syntheses starting from 2-oxindole precursors. This approach would involve the initial synthesis of 6-fluoro-2-oxindole, followed by its conversion to the 2-aminoindole derivative.

Key Precursors for this compound

Based on the retrosynthetic analysis, several key precursors can be identified for the synthesis of this compound. The selection of a specific precursor depends on the chosen synthetic route.

A crucial precursor for a Leimgruber-Batcho-type synthesis is a substituted o-nitrotoluene, specifically 4-fluoro-2-nitrotoluene. This compound contains the necessary fluorine atom at the desired position and a methyl group that can be functionalized to build the pyrrole ring.

For a synthesis proceeding through a 2-oxindole intermediate, 6-fluoro-2-oxindole is the primary precursor. This intermediate can be synthesized from 2-(4-fluoro-2-nitrophenyl)acetic acid through a reductive cyclization. nih.govchemicalbook.com The synthesis of this acetic acid derivative, in turn, starts from commercially available fluorinated benzene (B151609) derivatives.

In another approach, a one-pot synthesis of 2-amino-indole-3-carboxamides has been developed starting from 2-halonitrobenzenes and cyanoacetamides. nih.gov This suggests that a substituted 2-halonitrobenzene, such as 1-chloro-4-fluoro-2-nitrobenzene, could serve as a key precursor for a direct synthesis of the 2-aminoindole core.

The following table summarizes the key precursors and their corresponding synthetic strategies:

PrecursorSynthetic Strategy
4-Fluoro-2-nitrotolueneLeimgruber-Batcho Indole Synthesis
6-Fluoro-2-oxindoleConversion to 2-aminoindole
1-Chloro-4-fluoro-2-nitrobenzeneOne-pot synthesis with cyanoacetamide
4-FluorophenylhydrazineFischer Indole Synthesis

Classical and Modern Indole Synthesis Approaches

Both classical and modern indole synthesis methods can be adapted for the preparation of fluoroindoles, including the target compound. The Fischer and Leimgruber-Batcho syntheses are prominent examples.

Adaptations of Fischer Indole Synthesis for Fluoroindoles

The Fischer indole synthesis, a reaction between a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions, is a versatile method for preparing substituted indoles. wikipedia.orgalfa-chemistry.combyjus.comsynarchive.com For the synthesis of 6-fluoroindoles, 4-fluorophenylhydrazine is the logical starting material.

The general mechanism involves the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

To synthesize a 2-amino-6-fluoroindole derivative using this method, an appropriate carbonyl compound containing a protected amino group or a precursor to an amino group at the alpha position would be required. For instance, the reaction of 4-fluorophenylhydrazine with an alpha-amino aldehyde or ketone derivative could potentially lead to the desired product. The choice of protecting group for the amino functionality is crucial to withstand the acidic conditions of the Fischer indole synthesis.

While a versatile and widely used method, the Fischer indole synthesis can sometimes lead to mixtures of regioisomers if unsymmetrical ketones are used, and the harsh acidic conditions may not be suitable for all substrates.

Modifications of Leimgruber-Batcho Reaction for Fluoroindole Systems

The Leimgruber-Batcho indole synthesis is a milder and often higher-yielding alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions. wikipedia.orgclockss.orgyoutube.com This method starts with an o-nitrotoluene derivative, which is first condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org Subsequent reductive cyclization of the enamine yields the indole. wikipedia.org

This methodology is well-suited for the synthesis of 6-fluoroindole (B127801) from 4-fluoro-2-nitrotoluene. The nitro group is reduced, typically using catalysts like Raney nickel or palladium on carbon, leading to an in-situ cyclization to form the indole ring. wikipedia.orgclockss.org

A direct synthesis of 2-amino-6-fluoroindole via a modified Leimgruber-Batcho approach is not straightforward. However, this method is highly effective for producing the 6-fluoroindole core, which could then be functionalized at the 2-position in a subsequent step.

A one-pot, two-step method for the synthesis of 2-amino-indole-3-carboxamides has been reported, which can be seen as an adaptation of the principles of the Leimgruber-Batcho synthesis. nih.gov This process involves the reaction of a 2-halonitrobenzene with a cyanoacetamide to form an intermediate, which is then subjected to a reductive cyclization using reagents like zinc or iron in the presence of an acid. nih.gov This approach directly installs the 2-amino group and could be a viable route to 2-amino-6-fluoroindole derivatives.

Introduction of Fluorine Substituents

The introduction of fluorine onto the indole ring can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the indole nucleus.

Direct Electrophilic Fluorination Strategies

Direct electrophilic fluorination of an indole ring is a powerful strategy for the synthesis of fluoroindoles. This approach involves the reaction of an indole derivative with an electrophilic fluorinating agent. A variety of such reagents are available, with N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being commonly used due to their relative stability and safety.

The regioselectivity of electrophilic fluorination on the indole ring is influenced by the electronic properties of the substituents already present on the ring. In general, the C3 position of indole is the most nucleophilic and therefore the most susceptible to electrophilic attack. To achieve fluorination at other positions, such as C6, the C3 position may need to be blocked, or the directing effects of other substituents must be exploited.

For the synthesis of 2-amino-6-fluoroindole, a direct fluorination approach would likely involve the fluorination of a 2-aminoindole precursor. However, the presence of the amino group at the C2 position would significantly influence the regioselectivity of the fluorination, potentially directing the incoming electrophile to other positions on the ring. Therefore, a more common and predictable strategy is to start with a benzene derivative that already contains the fluorine atom at the desired position, as described in the sections on Fischer and Leimgruber-Batcho syntheses.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a fundamental strategy for introducing fluorine into organic molecules, involving the displacement of a leaving group by a fluoride (B91410) ion (F⁻). nih.gov While direct nucleophilic aromatic substitution (SNAr) on an unactivated benzene ring is challenging, the reaction can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

In the context of synthesizing a 6-fluoroindole precursor, a hypothetical nucleophilic fluorination pathway could involve a suitably substituted benzene derivative. For instance, a precursor like 4-chloro-3-nitrophenol (B1362549) could be subjected to a nucleophilic substitution reaction using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The nitro group would activate the ring towards substitution. However, for the synthesis of 6-fluoroindole itself, this approach is less common than methods that begin with commercially available fluorine-containing precursors. The construction of the indole ring from an already fluorinated starting material is generally more efficient and regioselective.

Indole Ring Construction from Fluorine-Containing Precursors

A more prevalent and efficient strategy for the synthesis of 6-fluoroindole involves the construction of the heterocyclic ring using a starting material that already possesses the fluorine atom at the desired position. Several classic indole syntheses can be adapted for this purpose, utilizing fluorine-substituted anilines or related compounds.

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The process involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. alfa-chemistry.com To obtain 6-fluoroindole, the synthesis would commence with 4-fluorophenylhydrazine. This precursor can be prepared from 4-fluoroaniline (B128567) via diazotization followed by reduction. The 4-fluorophenylhydrazine is then condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form a hydrazone. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) induces a chemeurope.comchemeurope.com-sigmatropic rearrangement and cyclization, ultimately yielding the 6-fluoroindole ring system after the elimination of ammonia. diva-portal.org

Leimgruber-Batcho Indole Synthesis: This method offers a versatile alternative to the Fischer synthesis and is particularly useful for preparing indoles that may be sensitive to the harsh acidic conditions of the former. A modified Leimgruber-Batcho approach can be used for 6-substituted-5-fluoroindoles and can be adapted for 6-fluoroindole. The synthesis typically starts with a substituted nitrotoluene. For 6-fluoroindole, one would begin with 4-fluoro-2-nitrotoluene. This precursor is reacted with a dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. The nitro group of this intermediate is then reduced, commonly using iron powder in acetic acid or catalytic hydrogenation, which triggers a spontaneous cyclization to afford the 6-fluoroindole product.

Indole Synthesis Method Fluorinated Precursor Key Reagents Product
Fischer Indole Synthesis4-FluorophenylhydrazineAldehyde/Ketone, Acid Catalyst (e.g., PPA, ZnCl₂)6-Fluoroindole
Leimgruber-Batcho Synthesis4-Fluoro-2-nitrotolueneDMF-DMA, Reducing Agent (e.g., Fe/AcOH)6-Fluoroindole
Bischler-Möhlau Synthesis4-Fluoroanilineα-Halo-ketone2-Substituted-6-fluoroindole

Strategies for Amino Group Incorporation

Once the 6-fluoroindole nucleus is formed, the next critical step is the introduction of the amino group at the C-2 position. This can be achieved through several distinct chemical strategies.

A classic method for introducing an amino group onto an aromatic ring is through nitration followed by reduction. organic-chemistry.orgbeilstein-journals.org Direct electrophilic nitration of the indole ring typically occurs at the C-3 position. To achieve substitution at C-2, a multi-step strategy is often required.

One plausible pathway involves the C-2 lithiation of an N-protected 6-fluoroindole (e.g., N-Boc or N-phenylsulfonyl protected). This lithiated intermediate can then be quenched with a nitrating agent like dinitrogen tetroxide (N₂O₄) at low temperatures to install the nitro group selectively at the C-2 position. researchgate.net Following the successful nitration, the protecting group is removed, and the 2-nitro-6-fluoroindole is subjected to reduction. A variety of reducing agents can be employed for the conversion of the nitro group to a primary amine, including catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media, or iron in acetic acid. libretexts.orgresearchgate.net

Step Reaction Typical Reagents Intermediate/Product
1N-ProtectionBoc₂O or PhSO₂ClN-Protected-6-fluoroindole
2C-2 Nitrationn-BuLi, then N₂O₄2-Nitro-N-protected-6-fluoroindole
3DeprotectionTFA (for Boc)2-Nitro-6-fluoroindole
4ReductionH₂, Pd/C or SnCl₂/HCl2-Amino-6-fluoroindole

An alternative to nitration is the introduction of an azide (B81097) group (N₃), which can be readily reduced to a primary amine. This pathway often begins with the halogenation of the indole C-2 position. An N-protected 6-fluoroindole can be brominated or iodinated at the C-2 position. The resulting 2-halo-6-fluoroindole can then undergo a nucleophilic substitution reaction with an azide source, such as sodium azide (NaN₃). This SN2-type reaction displaces the halide to form 2-azido-6-fluoroindole. libretexts.org

The final step is the reduction of the azide. This transformation is efficiently carried out using several methods, including catalytic hydrogenation (H₂ over Pd/C) or with lithium aluminum hydride (LiAlH₄). libretexts.org This approach avoids the potentially harsh conditions of nitration.

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.orgorganic-chemistry.org To apply this strategy for the synthesis of 2-Amino-6-fluoroindole, the corresponding carbonyl precursor, 6-fluoroindolin-2-one (also known as 6-fluorooxindole), is required.

The protocol involves the reaction of 6-fluorooxindole (B1364620) with an aminating agent, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired 2-amino product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. tu-dortmund.de The reaction is typically performed in a single pot, providing an efficient route to the target amine. libretexts.org

Modern cross-coupling reactions provide direct methods for forming C-N bonds, offering a powerful tool for the post-functionalization of the pre-formed 6-fluoroindole ring. The Buchwald-Hartwig amination is a premier example of such a transformation. wikipedia.orgrug.nl

This strategy requires the synthesis of a 2-halo-6-fluoroindole, typically 2-bromo- or 2-chloro-6-fluoroindole, which serves as the electrophilic coupling partner. This intermediate is then reacted with an amine source, such as ammonia or a protected ammonia equivalent (e.g., benzophenone (B1666685) imine), in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos). libretexts.orgdiva-portal.org A base, such as sodium tert-butoxide, is required to facilitate the catalytic cycle. This method allows for the direct and often high-yielding installation of the amino group at the C-2 position, showcasing the power of transition-metal catalysis in complex molecule synthesis. diva-portal.org

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. These strategies are highly valuable for the construction of complex molecular architectures.

Tandem reactions that combine different transformations in a sequential manner are powerful tools in organic synthesis. A tandem Mannich/Diels–Alder sequence can be employed to rapidly assemble complex heterocyclic systems incorporating an indole nucleus. rsc.orgdtu.dkrsc.orgscilit.com While a direct application to 2-Amino-6-fluoroindole is not explicitly detailed in the literature, the general approach involves the reaction of an indole, an aldehyde, and an amine to form a Mannich base, which then undergoes an intramolecular or intermolecular Diels-Alder reaction.

This sequence allows for the construction of polycyclic indole derivatives with high stereocontrol. rsc.org The indole, acting as a nucleophile, attacks an in-situ generated imine (from the aldehyde and amine), leading to the Mannich adduct. This intermediate, if appropriately designed with a diene or dienophile, can then participate in a Diels-Alder cycloaddition. The versatility of this method allows for the introduction of various substituents on the indole ring and the other components, making it a plausible, albeit complex, strategy for accessing highly functionalized indole cores. rsc.org

Table 1: Examples of Tandem Mannich/Diels-Alder Reactions for Indole Scaffolds

Indole NucleophileAldehyde/Amine ComponentsReaction ConditionsCore Structure FormedYield (%)Reference
IndoleFurfurylamine-derived Schiff baseTHF, 70 °CIndolyl-octahydro-3a,6-epoxy-isoindole56-72 rsc.org
5-MethoxyindoleFurfurylamine-derived Schiff baseTHF, 70 °C5-Methoxyindolyl-octahydro-3a,6-epoxy-isoindole65 rsc.org
6-FluoroindoleGeneric aldehyde and amineHypotheticalFunctionalized 6-fluoroindole derivativeN/AN/A

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. For the synthesis of 2-aminoindoles, several catalyst-free approaches have been explored, typically relying on the inherent reactivity of the starting materials under specific reaction conditions.

One such strategy involves the annulation of ynamides with anthranils. This metal-free [3+2] annulation provides a straightforward and atom-economical route to a diverse range of 2-aminoindoles. acs.org The reaction proceeds in good to excellent yields and tolerates a variety of functional groups. While not specifically demonstrated for a 6-fluoro substituted substrate, the broad scope of this reaction suggests its potential applicability.

Another approach is the direct deamination reaction occurring during a Mannich-type synthesis, which has been developed for the catalyst-free synthesis of 2-vinylquinolines. rsc.org This suggests that under thermal conditions, transformations that typically require a catalyst can sometimes proceed efficiently. Multicomponent reactions involving nitroepoxides and thiourea (B124793) derivatives have also been shown to proceed without a catalyst to form 2-iminothiazoles, highlighting the potential for catalyst-free multicomponent strategies in heterocycle synthesis. nih.gov

Catalytic Systems and Reaction Conditions

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. The synthesis of this compound can be approached through various catalytic systems.

Transition metals, particularly palladium, gold, and cobalt, are widely used to catalyze the formation of the indole ring and the introduction of functional groups. mdpi.com Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been applied to the synthesis of indoles. mdpi.com For instance, the synthesis of 2-aminoindoles can be achieved through Pd(II)-catalyzed heteroannulation of N-alkynyl-2-haloanilides with amines. acs.org Gold catalysts have also emerged as powerful tools for the synthesis of 2-aminoindoles via the annulation of ynamides. acs.org

Cobalt-catalyzed reactions have also been employed for indole synthesis, often involving C-H activation strategies. mdpi.com The introduction of a fluorine atom can be achieved using transition-metal-catalyzed fluorination reactions, often employing electrophilic fluorine sources. nih.gov

Table 2: Transition Metal-Catalyzed Synthesis of Substituted Indoles

CatalystStarting MaterialsReaction TypeProductYield (%)Reference
Au(I)/CuCl₂Anilines and YnamidesOne-pot hydroamination/oxidative cyclization2-AminoindolesGood researchgate.netrsc.org
Pd(II)N-alkynyl-2-haloanilides and AminesHeteroannulation2-AminoindolesVaries acs.org
Co(III)Ortho-alkenylanilinesCross-dehydrogenative couplingIndolesGood mdpi.com
Pd(0)N-allenyl-2-iodoanilines and CO₂Carboxylation/cyclization2-(Trifluoromethyl)indolesVaries mdpi.com

Green chemistry principles aim to reduce the environmental impact of chemical processes. The use of ionic liquids and microwave irradiation are prominent examples of green chemistry methodologies applied to indole synthesis.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. nih.gov ILs have been used to promote the synthesis of 3-substituted indoles in multicomponent reactions. rsc.orgnih.govresearchgate.net For example, Brønsted acidic ionic liquids can efficiently catalyze the Michael addition of indoles to α,β-unsaturated ketones. mdpi.com While specific applications to 2-amino-6-fluoroindole are not documented, the versatility of ILs suggests their potential in facilitating such syntheses under environmentally benign conditions. rsc.org

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and improve product purity. nih.govtandfonline.com This technique has been successfully applied to a wide range of indole syntheses, including classical named reactions and metal-catalyzed cyclizations. nih.gov The synthesis of fluorinated heterocycles, including indoles, has been shown to be more efficient under microwave irradiation. nih.goveurekaselect.com For example, microwave-assisted condensation reactions can be used to prepare complex heterocyclic systems in a fraction of the time required by conventional heating. nih.gov

Table 3: Green Chemistry Approaches in Indole Synthesis

MethodologyCatalyst/MediumReaction TypeKey AdvantagesReference
Ionic Liquids[bmim][HSO₄]One-pot three-component synthesis of 3-substituted indolesRecyclable, non-halogenated, efficient rsc.org
Ionic Liquids[PyN(CH₂)₄SO₃H][p-CH₃PhSO₃]Michael addition of indolesRecyclable catalyst, mild conditions mdpi.com
Microwave IrradiationVarious catalystsCondensation, cyclization, cross-couplingReduced reaction times, increased yields nih.govtandfonline.com
Microwave IrradiationNone (solvent-free)Michael additionHigh yield, environmentally friendly tandfonline.com

Isolation and Purification Techniques for Complex Indole Derivatives

The isolation and purification of the final product are critical steps in any synthetic sequence. For complex indole derivatives, particularly polar hydrochloride salts, a combination of techniques is often required to obtain the desired compound in high purity.

Chromatography: Column chromatography is a standard method for the purification of organic compounds. For indole derivatives, silica (B1680970) gel is a common stationary phase, with eluents typically being mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and acetone. acs.org The polarity of the eluent can be adjusted to achieve optimal separation. For more polar compounds, reverse-phase chromatography may be more suitable.

Crystallization/Recrystallization: Crystallization is a powerful technique for purifying solid compounds. researchgate.net The choice of solvent is crucial and is often determined empirically. For hydrochloride salts of amines, which are often highly soluble in water, recrystallization from organic solvents like ethanol, 2-propanol, or mixtures with diethyl ether can be effective. researchgate.netrochester.edu In some cases, the hydrochloride salt can be prepared and crystallized in a one-pot procedure from the free base, which can be advantageous for compounds sensitive to oxidation. google.com The process of crystallization can be optimized by controlling factors such as temperature, solvent ratio, and cooling rate to maximize yield and purity. researchgate.netnih.govnih.gov

Extraction: Liquid-liquid extraction is commonly used during the work-up of a reaction to separate the product from impurities based on their differential solubility in immiscible solvents. For indole derivatives, extraction with solvents like dichloromethane or ethyl acetate is common. acs.org The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic compounds. For a basic compound like 2-amino-6-fluoroindole, it would be expected to be soluble in an acidic aqueous solution as its hydrochloride salt, which can be used to separate it from non-basic impurities.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the atomic and molecular structure of a compound. For 2-Amino-6-fluoroindole hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring system and the amino group. The presence of the electron-donating amino group at the C2 position and the electron-withdrawing fluorine atom at the C6 position, along with the protonation of the amino group in the hydrochloride salt, will influence the chemical shifts of the aromatic protons.

The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H7) will show characteristic splitting patterns due to spin-spin coupling. The H7 proton is anticipated to appear as a doublet of doublets due to coupling with H5 and the fluorine atom at C6. Similarly, the H5 proton will likely be a triplet of doublets, coupling with H4 and the fluorine atom. The H4 proton is expected to be a doublet, coupling with H5. The proton at the C3 position will likely appear as a singlet, and the N-H proton of the indole ring will also be present, often as a broad singlet. The protons of the amino group (-NH3+) will likely appear as a broad singlet at a downfield chemical shift due to the deshielding effect of the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3 6.0 - 6.5 s -
H4 7.0 - 7.5 d J(H4-H5) = 8.0 - 9.0
H5 6.8 - 7.2 td J(H5-H4) = 8.0 - 9.0, J(H5-F) = 9.0 - 10.0
H7 7.2 - 7.6 dd J(H7-H5) = 1.5 - 2.5, J(H7-F) = 4.0 - 5.0
NH (indole) 10.0 - 11.0 br s -

The ¹³C NMR spectrum of this compound will display eight distinct signals for the carbon atoms of the indole ring. The chemical shifts are influenced by the electronic effects of the amino and fluoro substituents. The C2 carbon, being directly attached to the amino group, is expected to be significantly deshielded. The C6 carbon, bonded to the fluorine atom, will also exhibit a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The other carbon atoms of the benzene ring will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 150 - 155
C3 95 - 100
C3a 125 - 130
C4 110 - 115
C5 115 - 120 (d, JCF ≈ 20-25 Hz)
C6 155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C7 100 - 105 (d, JCF ≈ 4-5 Hz)

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. ossila.com The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal is sensitive to the electronic environment of the indole ring. The fluorine signal is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H5, H7, and C6.

Table 3: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, cross-peaks would be observed between H4 and H5, and between H5 and H7, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C3, C4, C5, and C7 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (C2, C3a, C6, and C7a). For example, correlations would be expected from the H7 proton to C5, C6, and C7a.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. The presence of the hydrochloride salt will significantly influence the N-H stretching vibrations of the amino group. Instead of the typical symmetric and asymmetric stretches of a primary amine, a broad absorption band is expected for the ammonium (B1175870) salt (-NH3+).

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H (indole) 3300 - 3400 Stretching vibration
N-H (ammonium) 2800 - 3200 (broad) Stretching vibration
C-H (aromatic) 3000 - 3100 Stretching vibration
C=C (aromatic) 1600 - 1650 Stretching vibration
C-N 1250 - 1350 Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it provides critical information for molecular formula confirmation and the analysis of derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers provide mass measurements with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the calculation of a unique molecular formula from the exact mass.

For this compound, the protonated molecule ([M+H]⁺) would be analyzed. The instrument measures the mass with sufficient resolution to distinguish it from other potential molecular formulas that might have the same nominal mass. This capability is crucial for confirming the identity of the compound and ruling out isobaric interferences. nih.gov The comparison between the experimentally measured exact mass and the theoretically calculated mass for the proposed formula serves as a primary method of structural confirmation.

Table 1: Representative HRMS Data for 2-Amino-6-fluoroindole ([M+H]⁺)
ParameterValue
Molecular FormulaC₈H₈FN₂
Adduct[M+H]⁺
Calculated Exact Mass151.0666 u
Measured Exact Mass151.0669 u
Mass Error2.0 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, compounds must be volatile and thermally stable to be analyzed by GC. Aminoindoles, like other amino acids, are polar and non-volatile due to the presence of the amino group. Therefore, a derivatization step is required to increase their volatility. nih.gov

The derivatization process involves chemically modifying the polar functional groups, primarily the amino (-NH₂) group. A common method is silylation, where active hydrogens are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Another approach is a two-step reaction involving esterification of any carboxylic acid groups followed by acylation of amino and hydroxyl groups. nih.govresearchgate.net

Once derivatized, the now-volatile 2-Amino-6-fluoroindole derivative is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern, is used for identification and quantification.

Table 2: Hypothetical GC-MS Data for a Silylated Derivative of 2-Amino-6-fluoroindole
ParameterValue
DerivativeN,N-bis(tert-butyldimethylsilyl)-2-Amino-6-fluoroindole
Retention Time (min)12.5
Molecular Ion (m/z)378
Key Fragment Ions (m/z)321 ([M-57]⁺), 249, 150

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is a technique used to determine the detailed atomic and molecular structure of a compound in its solid state. The process requires a high-quality single crystal of the material. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. researchgate.net By analyzing the positions and intensities of these diffracted spots, it is possible to generate a three-dimensional map of the electron density within the crystal.

From this electron density map, the positions of individual atoms can be determined, revealing the exact molecular structure. mdpi.com The analysis also yields fundamental crystallographic information, such as the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). For this compound, SC-XRD would provide unequivocal proof of its structure, including the conformation of the molecule and the location of the hydrochloride counter-ion. researchgate.net

Table 3: Illustrative Crystallographic Data for a Compound like this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.42
b (Å)27.61
c (Å)12.50
β (°)93.24
Volume (ų)3241.5
Z (Molecules per unit cell)8

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A primary output of SC-XRD analysis is the precise measurement of geometric parameters within the molecule. This includes the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (torsion angles). researchgate.net

This data is fundamental for confirming the chemical connectivity and understanding the molecule's conformation. For this compound, SC-XRD would provide exact values for the C-C, C-N, C-F, and N-H bond lengths, as well as the bond angles that define the geometry of the fused indole ring system. These experimental values can be compared with theoretical values from computational models to assess structural strain or unusual electronic effects.

Table 4: Selected Hypothetical Bond Lengths and Angles for this compound
ParameterValue
C2-N2 (Å)1.38
C6-F1 (Å)1.36
N1-C2-N2 (°)110.5
C5-C6-F1 (°)119.2
C7-C6-F1 (°)118.8

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by a network of intermolecular interactions. researchgate.net In the case of this compound, the protonated amino group and the chloride anion would be key players in forming strong hydrogen bonds (e.g., N⁺-H···Cl⁻).

Table 5: Potential Intermolecular Interactions in the Crystal Structure of this compound
Interaction TypeDonorAcceptorDescription
Hydrogen BondN2-H (Amino)Cl⁻ (Chloride)Strong charge-assisted hydrogen bond stabilizing the salt structure.
Hydrogen BondN1-H (Indole)Cl⁻ or N2Forms chains or sheets connecting molecules.
π-π StackingIndole RingIndole RingParallel or offset stacking of aromatic systems contributing to crystal cohesion.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements, a direct comparison can be made with the theoretical values calculated from the expected molecular formula. For this compound (C₈H₈ClFN₂), this analysis is crucial for confirming the successful synthesis and the correct stoichiometric incorporation of all constituent elements, including the fluorine and the hydrochloride salt.

The theoretical elemental composition of this compound is calculated based on its molecular formula and atomic weights of its constituent elements. A comparison between these theoretical values and the experimentally determined values provides a measure of the sample's purity and confirms its elemental stoichiometry.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

ElementTheoretical %Experimental %
Carbon (C)51.49Data Not Available
Hydrogen (H)4.32Data Not Available
Chlorine (Cl)18.99Data Not Available
Fluorine (F)10.18Data Not Available
Nitrogen (N)15.01Data Not Available

Note: Specific experimental data for the elemental analysis of this compound is not publicly available in the searched resources.

Chromatographic Purity Assessment (TLC, HPLC)

Chromatographic techniques are indispensable for evaluating the purity of a chemical compound by separating it from any impurities, starting materials, or by-products. Thin-Layer Chromatography (TLC) offers a rapid and qualitative assessment of purity, while High-Performance Liquid Chromatography (HPLC) provides a more detailed, quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a widely used method for monitoring the progress of a reaction and for the initial assessment of a compound's purity. A small amount of the sample is spotted onto a stationary phase (typically a silica (B1680970) gel plate), and a solvent system (mobile phase) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The purity is indicated by the presence of a single spot, and the retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Table 2: TLC Analysis of this compound

ParameterValue
Stationary PhaseSilica Gel
Mobile PhaseData Not Available
Rf ValueData Not Available

Note: Specific experimental conditions and the Rf value for this compound are not available in the searched resources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. The sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. The time it takes for a compound to elute from the column is known as its retention time (tR), which is a characteristic identifier. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for a precise determination of purity.

Table 3: HPLC Purity Analysis of this compound

ParameterValue
ColumnData Not Available
Mobile PhaseData Not Available
Flow RateData Not Available
Detection WavelengthData Not Available
Retention Time (tR)Data Not Available
Purity (%)Data Not Available

Note: Detailed experimental parameters and results from the HPLC analysis of this compound are not specified in the available literature.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is the preferred method for calculating the electronic structure of many-body systems, like the title compound.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. By calculating the forces on each atom, the algorithm adjusts the atomic positions until a minimum on the potential energy surface is located. For a flexible molecule like 2-amino-6-fluoroindole, a conformational analysis is also essential to identify the various low-energy conformers and determine the global minimum structure, which is the most stable conformation.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely orbital to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data are hypothetical examples for illustrative purposes, as specific data for 2-amino-6-fluoroindole is not available.)

ParameterEnergy (eV)
HOMO Energy-5.80
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.60

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Table 2: Illustrative Global Reactivity Descriptors (Note: The following data are hypothetical examples for illustrative purposes.)

DescriptorValue (eV)
Ionization Potential (I)5.80
Electron Affinity (A)1.20
Electronegativity (χ)3.50
Chemical Hardness (η)2.30
Chemical Softness (S)0.217
Electrophilicity Index (ω)2.66

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net Typically, red colors denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential. The MEP map is an invaluable tool for predicting the sites of electrophilic and nucleophilic reactions, as well as for understanding hydrogen bonding interactions. researchgate.netproteopedia.org

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method is particularly useful for analyzing hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding orbital or lone pair into an adjacent empty anti-bonding orbital. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. researchgate.net By analyzing the topology of the electron density, QTAIM can identify and characterize the chemical bonds and other interactions within the molecule. Key parameters at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (e.g., covalent vs. non-covalent). researchgate.net

Hirshfeld surface analysis is a complementary technique used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom inside and outside the surface is mapped. This allows for the identification of different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govnih.govresearchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.govnih.gov

Theoretical Spectroscopy Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical investigations provide insights into the vibrational modes, electronic transitions, and magnetic shielding of nuclei, which correspond to FT-IR, UV-Vis, and NMR spectroscopy, respectively.

Predicted FT-IR Vibrational Frequencies

While specific computational studies on the FT-IR spectrum of 2-Amino-6-fluoroindole hydrochloride are not prominently available in the searched literature, the vibrational frequencies can be theoretically predicted using DFT calculations. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. core.ac.ukresearchgate.net

A theoretical frequency calculation for 2-Amino-6-fluoroindole would yield predicted wavenumbers for its characteristic vibrational modes. Key vibrations would include:

N-H Stretching: The amino (-NH2) group typically exhibits symmetric and asymmetric stretching vibrations, generally observed in the 3000–3500 cm⁻¹ region. core.ac.uk

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the indole (B1671886) ring structure typically appear in the 1400–1600 cm⁻¹ range.

N-H Bending: The scissoring or bending vibration of the -NH2 group is anticipated around 1600 cm⁻¹. core.ac.uk

C-F Stretching: The carbon-fluorine bond would produce a strong absorption band, typically in the 1000-1400 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bond is usually found in the 1250-1380 cm⁻¹ range. core.ac.uk

The predicted vibrational frequencies from these calculations are often scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

UV-Vis Absorption Spectra via Time-Dependent DFT (TD-DFT)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.netscirp.org

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, provide key parameters for each electronic transition, including the excitation energy (which can be converted to wavelength, λmax), oscillator strength (f), and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). bohrium.comrsc.org For molecules in solution, a Polarizable Continuum Model (PCM) is often incorporated to account for solvent effects. scirp.org Although specific TD-DFT data for this compound is not available in the reviewed literature, such calculations would elucidate its electronic structure and predict its absorption maxima.

Computational NMR Chemical Shift Calculation

Predicting NMR chemical shifts through computational methods is crucial for assigning signals and understanding the electronic environment of nuclei. For fluorinated compounds, the ¹⁹F chemical shift is particularly sensitive to its local environment and can be accurately predicted using electronic structure methods. nih.govnih.gov

Studies on fluorinated amino acids and their analogues, including 6-fluoroindole (B127801), have evaluated the performance of various computational methods for calculating ¹⁹F chemical shifts. nih.gov The accuracy depends significantly on the chosen density functional, basis set, and solvation model.

A comprehensive study evaluated 11 density functionals, Hartree-Fock (HF), and MP2 calculations for predicting ¹⁹F chemical shifts. nih.gov The results indicate that certain methods provide better agreement with experimental values. For instance, the BH and HLYP functional with a 6–31+G* basis set and the CPCM solvent model, as well as the ωB97X functional with the same basis set and the SMD solvent model, were found to be among the most accurate for predicting absolute ¹⁹F NMR shifts. nih.gov

Table 1: Performance of Selected Computational Methods for Predicting Absolute ¹⁹F Chemical Shifts of Fluorinated Amino Acids and Analogues. nih.gov
Method (Functional)Basis SetSolvation ModelMean Absolute Error (ppm)
BH and HLYP6-31+GCPCM2.7
ωB97X6-31+GSMD2.9
HF (scaled)6-31+GCPCM3.0
MP26-31+GCPCM3.7
B3LYP (scaled)6-31+G(d,p)N/A (Gas Phase)2.1

Data for B3LYP is from a separate study on general fluorinated aromatic compounds for comparison. nih.gov

These computational approaches allow for the reliable prediction of ¹⁹F chemical shifts, aiding in the structural characterization and analysis of fluorinated molecules like 2-Amino-6-fluoroindole. nih.govrsc.org

Studies of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netjournaleras.com Theoretical calculations using DFT are a primary method for investigating the NLO response of a molecule before its synthesis and experimental characterization.

The key parameters that define a molecule's second-order NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties can be calculated using DFT functionals such as B3LYP or long-range corrected functionals like CAM-B3LYP, often with large basis sets to accurately describe the electronic distribution. bohrium.comrsc.org

While specific NLO studies for this compound were not found, a computational investigation would involve:

Geometry Optimization: Obtaining the minimum energy structure of the molecule.

Frequency Calculation: To confirm the structure is a true minimum and to compute NLO properties.

Calculation of NLO Parameters: The output provides the tensor components for α and β, from which the average values are determined.

A large value for the first-order hyperpolarizability (β) suggests a strong second-order NLO response. The presence of electron-donating groups (like the -NH2 group) and the π-conjugated indole system could potentially lead to interesting NLO characteristics in this molecule.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nepjol.info It is widely used in drug design to understand how a ligand, such as a fluoroindole derivative, might interact with a biological target like an enzyme or receptor at the molecular level. nih.govpreprints.org

While docking studies specifically for this compound were not identified, research on related tri-substituted fluoroindole derivatives provides insight into the types of interactions this class of compounds can form. researchgate.net

Identification of Key Interacting Residues and Interaction Types

In a representative docking study, novel tri-substituted fluoroindole derivatives were evaluated as potential inhibitors of human topoisomerase II. researchgate.net The analysis focused on identifying the binding modes, calculating the binding energies, and characterizing the specific molecular interactions between the ligands and the protein's active site. nepjol.info

The primary types of interactions observed for these fluoroindole derivatives included:

Hydrogen Bonds: These are crucial for stabilizing the ligand-protein complex. The amino groups and other substituents on the indole ring act as hydrogen bond donors or acceptors with specific amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The aromatic indole ring can form favorable hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

The results from one such study are summarized below, showing the binding energies and the number of hydrogen bonds formed by different fluoroindole derivatives with the target protein. researchgate.net

Table 2: Example Molecular Docking Results for Tri-Substituted Fluoroindole Derivatives against Topoisomerase II (Chain A). researchgate.net
CompoundBinding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues (Example)
Fludarabine (Standard)-7.65THR-215
Derivative S-2-8.84Not Specified
Derivative S-14-9.26Not Specified

This type of analysis reveals that fluoroindole scaffolds can fit into binding sites and form multiple stabilizing interactions, such as hydrogen bonds, which are critical for their potential biological activity. researchgate.net

In Silico Mutational Studies to Elucidate Interaction Criticality

Extensive searches of scientific literature and chemical databases did not yield specific in silico mutational studies conducted on this compound. Therefore, direct research findings, data tables, and detailed analyses of its interaction criticality through mutational studies are not available.

To provide insight into the methodologies that would be employed for such an investigation, this section will outline the principles and hypothetical application of in silico mutational studies to a compound like this compound. These studies are crucial in computational drug design to understand how specific amino acids in a target protein's binding site contribute to the binding affinity and stability of the protein-ligand complex.

General Methodology

In silico mutational studies, often performed using techniques like computational alanine (B10760859) scanning, systematically replace amino acid residues in a protein's binding pocket with a simpler amino acid, typically alanine. nih.govnovapublishers.com This process helps in identifying "hotspot" residues that are critical for the interaction with a ligand. novapublishers.com The primary goal is to calculate the change in binding free energy (ΔΔG) upon mutation. A significant change in this value indicates that the mutated residue plays a crucial role in the binding of the ligand. acs.org

The typical workflow for such a study on a hypothetical protein target for this compound would involve:

Molecular Docking: Initially, the binding pose of this compound within the active site of the target protein is predicted using molecular docking simulations. This provides a starting structural model of the protein-ligand complex.

Molecular Dynamics (MD) Simulations: The docked complex is then subjected to MD simulations to observe the dynamic behavior of the ligand and protein over time, allowing for conformational adjustments and providing a more realistic representation of the interaction. nih.gov

In Silico Mutagenesis: Key amino acid residues in the binding pocket, identified from the docking and MD simulations, are selected for mutation. Each selected residue is computationally mutated to alanine (or other amino acids). nih.gov

Free Energy Calculations: For both the wild-type (non-mutated) and the mutant protein-ligand complexes, binding free energies are calculated. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. novapublishers.com

Analysis of ΔΔG: The change in binding free energy (ΔΔG) is calculated by subtracting the binding free energy of the wild-type complex from that of the mutant complex (ΔΔG = ΔG_mutant - ΔG_wild-type). A positive ΔΔG value typically indicates that the mutation has weakened the binding affinity, suggesting the original residue was important for the interaction. Conversely, a negative value might suggest the mutation improved binding. acs.org

Hypothetical Research Findings

In a hypothetical study of this compound interacting with a protein kinase, researchers might identify several key residues in the binding pocket. The indole ring could form π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr), while the amino group could act as a hydrogen bond donor to acidic residues like Aspartic acid (Asp) or Glutamic acid (Glu). The fluorine atom might engage in favorable interactions with the protein backbone or other residues.

An in silico mutational study would then quantify the importance of these interactions. The findings could be summarized in a data table, illustrating the impact of each mutation.

Table 1: Hypothetical In Silico Alanine Scanning Results for this compound Binding to a Target Protein.

Disclaimer: The following data is purely illustrative and does not represent actual experimental or computational results.

Residue MutatedWild-Type ResiduePutative Interaction with this compoundCalculated ΔΔG (kcal/mol)Impact on Binding Affinity
Tyr85Tyrosineπ-π stacking with the indole ring+3.5Significant decrease
Asp142Aspartic AcidHydrogen bond with the 2-amino group+4.2Significant decrease
Leu35LeucineHydrophobic interaction with the indole ring+1.8Moderate decrease
Ser88SerineHydrogen bond with the fluorine atom+0.9Minor decrease
Gly143GlycineBackbone interaction+0.2Negligible

Interpretation of Hypothetical Data

Critical Interactions: The mutations of Tyr85 and Asp142 to alanine result in a significant positive change in ΔΔG, indicating a substantial loss of binding affinity. This would suggest that the π-π stacking interaction with Tyr85 and the hydrogen bond with Asp142 are critical for the binding of this compound to this hypothetical target.

Supporting Interactions: The mutation of Leu35 leads to a moderate decrease in binding affinity, highlighting the importance of hydrophobic interactions in stabilizing the ligand in the binding pocket. The interaction with Ser88 is of minor importance.

Non-Critical Interactions: The mutation of Gly143 has a negligible impact on binding, suggesting this residue does not play a direct or significant role in the interaction.

Such computational investigations are invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors. novapublishers.com By understanding which interactions are critical, medicinal chemists can modify the ligand to enhance these interactions or introduce new ones, thereby improving the compound's efficacy.

Reactivity Profile and Synthetic Transformations

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Ring

Electrophilic aromatic substitution reactions are expected to occur preferentially at the C3 position, which is the most nucleophilic site in the 2-aminoindole system. wikipedia.orgtotal-synthesis.com This is a general feature of indole chemistry, where the pyrrole (B145914) ring is more reactive towards electrophiles than the benzene (B151609) ring. wikipedia.org Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. nih.govnumberanalytics.com

The indole nitrogen can also exhibit nucleophilic character, particularly after deprotonation. However, the amino group at C2 is generally more nucleophilic and will preferentially react with electrophiles under neutral or basic conditions.

Derivatization Reactions at the Amino Functionality

The primary amino group at the 2-position of 2-Amino-6-fluoroindole hydrochloride is a key site for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The primary amine of 2-Amino-6-fluoroindole readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride or sulfonic acid byproduct. The resulting amides and sulfonamides are often more stable and can serve as protecting groups or as key intermediates for further functionalization. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions of Aminoindoles Note: These are representative reactions for aminoindoles and are expected to be applicable to this compound.

Acylating/Sulfonylating AgentProduct TypeGeneral Conditions
Acetyl chlorideAcetamidePyridine, CH₂Cl₂, 0 °C to rt
Benzoyl chlorideBenzamideTriethylamine, CH₂Cl₂, 0 °C to rt
p-Toluenesulfonyl chlorideTosylsulfonamidePyridine, CH₂Cl₂, 0 °C to rt
Methanesulfonyl chlorideMesylsulfonamideTriethylamine, CH₂Cl₂, 0 °C to rt

N-alkylation of the amino group can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process. A more controlled method for the introduction of a single alkyl group is reductive amination. wikipedia.orgorganic-chemistry.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). wikipedia.orgresearchgate.netwhiterose.ac.ukwpmucdn.com

Table 2: Reductive Alkylation of Primary Amines Note: This table illustrates the general transformation expected for this compound.

Carbonyl CompoundReducing AgentProduct Type
FormaldehydeNaBH₃CNN-Methylamine
AcetaldehydeNaBH(OAc)₃N-Ethylamine
AcetoneNaBH₃CNN-Isopropylamine
BenzaldehydeNaBH(OAc)₃N-Benzylamine

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This condensation reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

Reaction with isocyanates and isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, respectively. organic-chemistry.orgmdpi.comnih.govnih.govorganic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org These reactions generally proceed under mild conditions and are widely used in the synthesis of biologically active compounds. organic-chemistry.orgmdpi.comnih.gov

Table 3: Synthesis of Imines, Ureas, and Thioureas from Primary Amines Note: General reactions applicable to this compound.

ReagentProduct TypeGeneral Conditions
Aldehyde/KetoneImine (Schiff Base)Acid catalyst (e.g., AcOH), heat, removal of water
IsocyanateUreaAprotic solvent (e.g., THF, CH₂Cl₂), rt
IsothiocyanateThiourea (B124793)Aprotic solvent (e.g., THF, CH₂Cl₂), rt

Cyclization and Annulation Reactions to Fused Systems

The bifunctional nature of 2-Amino-6-fluoroindole, possessing both a nucleophilic amino group and a reactive indole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. researchgate.netresearchgate.netnih.govchemrxiv.org Intramolecular cyclization of suitably substituted derivatives can lead to the formation of polycyclic structures. For instance, a 2-aminoindole bearing an appropriate electrophilic center on a side chain can undergo cyclization to form a new ring fused to the indole core.

Annulation reactions, where a new ring is constructed onto the indole framework, can also be achieved. These transformations often involve multi-step sequences or one-pot multi-component reactions. For example, reaction with 1,3-dielectrophiles can lead to the formation of new six-membered rings fused to the indole system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgnobelprize.orglibretexts.org While 2-Amino-6-fluoroindole itself may not be the direct substrate for some of these reactions without prior modification, its derivatives, particularly halogenated ones, are excellent candidates for such transformations.

For instance, if a halogen atom is introduced at a specific position on the indole ring (e.g., C3, C4, C5, or C7), it can participate in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki coupling allows for the formation of a new C-C bond by reacting the halo-indole with an organoboron reagent. nobelprize.org The Buchwald-Hartwig amination enables the formation of a C-N bond by coupling the halo-indole with an amine. wikipedia.orgrug.nlnih.gov The Sonogashira coupling can be used to introduce an alkyne moiety. organic-chemistry.org These reactions significantly expand the synthetic utility of the 2-Amino-6-fluoroindole scaffold, allowing for the introduction of a wide range of substituents and the construction of complex molecules. researchgate.netsynthesisspotlight.com

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 2-Amino-6-fluoroindole Derivatives

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki CouplingOrganoboron reagent (e.g., R-B(OH)₂)C-CPd(PPh₃)₄, Pd(dppf)Cl₂
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd₂(dba)₃, BINAP, XPhos
Sonogashira CouplingTerminal alkyne (R-C≡CH)C-C (alkyne)Pd(PPh₃)₂Cl₂, CuI
Heck CouplingAlkeneC-C (alkene)Pd(OAc)₂, P(o-tol)₃

Mechanistic Investigations of Key Reactions

The reactivity of 2-Amino-6-fluoroindole is governed by the intricate interplay of its constituent functional groups: the indole ring system, the C2-amino group, and the C6-fluoro substituent. Mechanistic investigations into its key reactions, while not always exhaustively detailed for this specific molecule, can be understood through a combination of established principles for indoles, amino-heterocycles, and computational studies on related systems. The primary reaction pathways involve electrophilic aromatic substitution on the indole nucleus, cycloaddition reactions leading to dearomatization, and reactions centered on the exocyclic amino group.

Electrophilic Aromatic Substitution (EAS)

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The most favorable position for electrophilic attack on the indole core is typically the C3 position, as this pathway allows for the positive charge in the intermediate (the sigma complex or arenium ion) to be delocalized over the aromatic system without disrupting the aromaticity of the benzene ring portion. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in two principal steps:

Attack by the π-system: The π-electrons of the indole ring act as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyrrole ring, forming a carbocation intermediate. masterorganicchemistry.com

Deprotonation: A base removes a proton from the C3 position, restoring the aromatic system in the final substituted product. masterorganicchemistry.com

In the case of 2-Amino-6-fluoroindole, the regioselectivity and reaction rate are modulated by the electronic effects of the amino and fluoro substituents.

The C2-Amino Group: The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). This significantly increases the electron density of the indole system, particularly at the C3 position, making the molecule highly reactive towards electrophiles.

The combined influence of these groups makes the C3 position overwhelmingly the most nucleophilic site. The strong activating effect of the C2-amino group dominates, ensuring high reactivity, while the deactivating effect of the C6-fluoro group is less pronounced.

Cycloaddition Reactions

Recent studies have explored the dearomative cycloaddition reactions of indoles, providing access to complex three-dimensional structures like cyclobutane-fused indolines. rsc.org A key example is the photocatalytic intermolecular [2+2] cycloaddition. rsc.org

A proposed mechanism for this type of reaction involves a triplet-triplet energy transfer paradigm: rsc.org

Photosensitization: A photocatalyst absorbs visible light and is excited to a higher energy state.

Energy Transfer: The excited photocatalyst transfers its energy to the indole derivative, promoting it to an excited triplet state.

Cycloaddition: The excited indole then undergoes a stepwise or concerted [2+2] cycloaddition with an olefin.

Product Formation: The resulting cyclobutane-fused indoline (B122111) is formed with high regio- and stereoselectivity.

For 2-Amino-6-fluoroindole, its participation in such reactions would be influenced by its electronic properties. The electron-donating amino group would affect the energy levels of the indole's molecular orbitals and its redox potential. Mechanistic studies on related systems suggest that the reaction is often initiated by the oxidation of the electron-rich indole by an excited-state photocatalyst, generating an indole radical cation. nih.gov The significant radical character at the C3 position of this intermediate then engages with the reaction partner. nih.gov The electronic nature of the substituents can therefore tune the reaction's feasibility and efficiency.

Table 2: Proposed Mechanistic Steps for Photocatalyzed (3+2) Dearomative Cycloaddition

Step Description Intermediate Species
1 Oxidation of the indole by the excited photocatalyst. Indole radical cation (e.g., 3+· )
2 Nucleophilic attack by the reaction partner (e.g., vinyldiazo species) at the C3 position of the radical cation. Open-chain radical intermediate (e.g., 11 )
3 Ring closure (cyclization). Fused indoline radical cation.
4 Reduction of the intermediate and protonation. Final fused indoline product (e.g., 13 )

Based on the mechanism proposed for dearomative (3+2) cycloadditions of indoles. nih.gov

Nucleophilic Substitution at Halogenated Positions

While electrophilic substitution is more common for indoles, nucleophilic aromatic substitution (SNAr) can occur, particularly on electron-deficient aromatic rings or those with good leaving groups. The presence of the fluorine atom at C6 on the benzene portion of the indole offers a potential site for such reactions, although the indole ring itself is electron-rich. For a classical SNAr reaction to proceed, significant activation by strong electron-withdrawing groups is typically required. nih.gov

The classical SNAr mechanism involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of Leaving Group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

However, for an electron-rich system like 2-Amino-6-fluoroindole, this pathway is generally unfavorable. Alternative mechanisms, such as concerted SNAr pathways where bond formation and bond-breaking occur in a single step, have been computationally and experimentally investigated for other heterocyclic systems. nih.gov Such a reaction involving 2-Amino-6-fluoroindole would likely require highly specific conditions or specialized nucleophiles and is not a commonly observed transformation for this scaffold.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

2-Amino-6-fluoroindole hydrochloride serves as a crucial intermediate in the multistep synthesis of complex organic molecules, including pharmacologically active compounds and natural product analogues. The indole (B1671886) ring system is a prevalent motif in numerous bioactive molecules, and the presence of the amino group at the 2-position and the fluorine atom at the 6-position offers distinct synthetic advantages.

The amino group provides a reactive handle for a wide array of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks. The fluorine atom, on the other hand, can significantly modulate the physicochemical properties of the final molecule. Its high electronegativity can influence the acidity of the indole N-H, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.

For instance, fluorinated nucleoside analogues, which are a class of potential antiviral agents, have been synthesized using precursors that require the strategic introduction of fluorine. elsevierpure.com The synthesis of complex heterocyclic systems, such as pyrido[1,2-c]pyrimidine-1,3-diones used in antibacterial agents, often relies on key intermediates that, like 2-amino-6-fluoroindole, provide a core structure for further elaboration. nih.gov The strategic placement of fluorine is a key consideration in modern drug design, making fluorinated building blocks indispensable in the synthesis of new therapeutic agents. nih.govmdpi.com

Building Block for the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an excellent starting material for the construction of a wide variety of fused and substituted heterocyclic systems. merckmillipore.com The 2-aminoindole moiety is a privileged structure that can undergo cyclization and condensation reactions to form architecturally complex polyheterocyclic structures. researchgate.net

The presence of two reactive sites—the amino group and the indole ring—allows for the assembly of diverse molecular architectures through cascade or tandem processes. researchgate.net For example, the amino group can react with dicarbonyl compounds to form pyrazinoindole derivatives, or with various reagents to construct fused imidazole (B134444) or triazole rings. The indole ring itself can participate in reactions like Pictet-Spengler or Fischer indole synthesis variations, further expanding the accessible chemical space.

The fluorine substituent adds another layer of utility, influencing the regioselectivity of subsequent reactions and imparting unique properties to the resulting heterocyclic scaffolds. These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derivable from 2-Aminoindole Precursors

Heterocyclic SystemPotential Synthetic ApproachKey Reactive Site(s)
Pyrazino[1,2-a]indolesCondensation with α-dicarbonyl compounds2-Amino group, Indole N1
Imidazo[1,2-a]indolesReaction with α-haloketones2-Amino group, Indole N1
Indolo[2,3-b]quinoxalinesCondensation with o-phenylenediamines2-Amino group (after oxidation/transformation)
β-CarbolinesPictet-Spengler type reactionsIndole ring (C3), 2-Amino group

Utilization in the Development of Spectroscopic Probes and Labeled Compounds (e.g., ¹⁹F NMR Probes for Protein Studies)

The incorporation of fluorine into molecules provides a powerful tool for biophysical studies, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Amino-6-fluoroindole can serve as a precursor for 6-fluoro-tryptophan, which can be biosynthetically incorporated into proteins. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a large chemical shift range, making it an exquisitely sensitive probe of its local environment. ichorlifesciences.comillinois.edu

Once incorporated into a protein, the fluorine atom on the indole ring acts as a reporter. Changes in the protein's conformation, ligand binding events, or interactions with other molecules will alter the electronic environment around the fluorine atom, resulting in a measurable change in its ¹⁹F NMR chemical shift. illinois.edunih.gov This "protein-observed" ¹⁹F NMR (PrOF NMR) approach offers several advantages:

High Sensitivity: The large chemical shift dispersion of ¹⁹F allows for the resolution of individual fluorine signals even in large proteins. ichorlifesciences.com

Simplified Spectra: Unlike ¹H NMR, ¹⁹F NMR spectra of labeled proteins are often simple and well-resolved, as the only signals are from the incorporated fluorine atoms. nih.gov

Minimal Perturbation: A single fluorine atom is a relatively small modification and often does not significantly perturb the protein's structure or function. nih.gov

This technique has been successfully used to study protein-ligand interactions, monitor conformational changes, and screen for fragment-based drug leads. nih.govnih.gov The synthesis of specifically labeled indoles is crucial for these applications. rsc.org

Potential in the Field of Organic Electronic Materials (e.g., OLEDs, Semiconductors, DSSCs)

The field of organic electronics relies on π-conjugated organic molecules that can transport charge. nih.gov Indole and its derivatives are known to possess interesting electronic properties and have been investigated as components of organic semiconductors. The performance of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Dye-Sensitized Solar Cells (DSSCs) is highly dependent on the molecular structure of the active materials. sigmaaldrich.com

This compound represents a potential building block for novel organic electronic materials for several reasons:

Electron-Rich Core: The indole ring is an electron-rich aromatic system capable of participating in π-conjugation.

Tunable Electronics: The fluorine atom, being highly electronegative, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning is critical for matching energy levels in multilayer devices to ensure efficient charge injection and transport.

Functional Handles: The amino group can be used to attach the indole core to other π-conjugated systems, extending the conjugation length and creating larger, more complex semiconductors.

By incorporating this fluorinated indole scaffold into polymers or small molecules with extended π-systems, it may be possible to develop new p-type or n-type organic semiconductors with tailored properties for specific device applications. nih.govsigmaaldrich.com

Applications in Mechanistic Biological Studies (e.g., Chemical Interference with Quorum Sensing Systems or Biofilm Formation)

Bacteria communicate and coordinate group behaviors, such as biofilm formation and virulence factor production, through a process called quorum sensing (QS). frontiersin.org This cell-to-cell communication relies on the production and detection of small signaling molecules known as autoinducers. nih.gov Disrupting QS, a strategy known as quorum quenching, is a promising anti-infective approach that may circumvent the development of traditional antibiotic resistance. nih.govresearchgate.net

Indole itself is a known signaling molecule in many bacterial species, influencing processes like biofilm formation, drug resistance, and virulence. frontiersin.org Given this biological precedent, synthetic indole derivatives are attractive candidates for the development of QS inhibitors.

Molecules derived from 2-Amino-6-fluoroindole could be designed to interfere with QS pathways by:

Acting as Antagonists: Mimicking the native signaling molecule and binding to its receptor protein without activating it, thereby blocking the signal.

Inhibiting Signal Synthesis: Interfering with the enzymes responsible for producing the autoinducer molecules.

Libraries of compounds synthesized from the 2-amino-6-fluoroindole scaffold could be screened in biological assays to identify new agents that disrupt biofilm formation or attenuate bacterial virulence, providing valuable tools for studying and combating bacterial infections. researchgate.net

Table 2: Quorum Sensing Systems and Potential Interference

Quorum Sensing SystemSignaling Molecules (Examples)Potential Interference Mechanism
Gram-Negative BacteriaAcyl-homoserine lactones (AHLs)Competitive binding to LuxR-type receptors
Gram-Positive BacteriaAutoinducing peptides (AIPs)Blocking signal transduction pathways
Universal SystemAutoinducer-2 (AI-2)Inhibition of LuxS synthase or receptor binding

Contribution to Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse molecules, known as a chemical library. nih.gov This approach relies on the use of versatile starting materials, or "scaffolds," that can be systematically modified with various "building blocks." researchgate.net

This compound is an ideal scaffold for combinatorial library synthesis. enamine.net Its key features for this application include:

Multiple Points of Diversity: The indole ring can be functionalized at several positions (e.g., N1, C3, C5), and the 2-amino group provides another site for modification.

Robust Chemistry: The chemical reactions involving the amino group and the indole core are generally well-established and high-yielding, which is a prerequisite for efficient library synthesis.

Privileged Structure: The indole core is a common feature in many known drugs, increasing the probability that derivatives within the library will possess biological activity. researchgate.net

By reacting 2-amino-6-fluoroindole with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a large and structurally varied library of novel indole compounds can be generated. uomustansiriyah.edu.iqcore.ac.uk These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological or material properties. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding

2-Amino-6-fluoroindole hydrochloride is a heterocyclic compound belonging to the substituted indole (B1671886) family. The academic interest in this and similar molecules stems from the prevalence of the indole scaffold in biologically active compounds and functional materials. The presence of a fluorine atom at the 6-position significantly modulates the electronic properties of the indole ring system due to fluorine's high electronegativity, which can influence molecular interactions, metabolic stability, and binding affinity in biological systems. researchgate.net Furthermore, the 2-amino substitution provides a crucial reactive handle for further chemical modifications, making it a valuable building block in synthetic chemistry.

Currently, the compound is primarily understood as a synthetic intermediate. Research on fluorinated indoles suggests they are key components in the development of pharmaceuticals and agrochemicals. researchgate.netnih.gov The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and for certain reaction conditions. While direct studies on this compound are not extensively detailed in public literature, the knowledge of related 2-aminoindoles and fluoroindoles provides a solid foundation for predicting its reactivity and potential utility. researchgate.netresearchgate.net

Unexplored Synthetic Avenues for this compound

While classical methods for indole synthesis are well-established, modern synthetic chemistry offers several unexplored avenues for the preparation of this compound that could offer improved efficiency, safety, and substrate scope.

Transition Metal-Catalyzed Cyclizations: Modern synthetic protocols increasingly rely on transition metals like palladium, copper, and gold. One promising, yet unexplored, route for this specific compound would be a one-pot synthesis involving a sequential gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization, a method that has proven effective for a range of substituted 2-aminoindoles. rsc.org Another approach involves the palladium-catalyzed cyclization of 2-alkynylaniline derivatives, which can be performed in environmentally benign aqueous micellar media. mdpi.com

C-H Amination Strategies: Direct C-H functionalization represents a highly atom-economical approach. A potential future method could involve the direct amination of a 6-fluoroindole (B127801) precursor at the C2 position. While challenging, the development of suitable catalysts for such a transformation would bypass the need for pre-functionalized starting materials, streamlining the synthesis significantly.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. Applying flow chemistry to the synthesis of this compound could enable safer handling of potentially hazardous intermediates and allow for rapid optimization of reaction conditions, such as temperature and residence time, leading to higher yields and purity.

Prospects for Advanced Characterization Techniques

Standard characterization of this compound typically involves NMR spectroscopy and mass spectrometry. However, advanced techniques could provide deeper insights into its structural and physicochemical properties.

Solid-State NMR (ssNMR): As a crystalline hydrochloride salt, ssNMR would be invaluable for characterizing the compound in its solid form. This technique can elucidate details about the crystal packing, intermolecular interactions (such as hydrogen bonding involving the ammonium (B1175870) group and the fluorine atom), and the local environment of the fluorine and nitrogen atoms, which are not accessible from solution-state NMR.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular structure and offer precise measurements of bond lengths and angles. nih.gov This would be particularly useful for understanding the influence of the fluorine substituent on the geometry of the indole ring and for observing the hydrogen-bonding network in the crystal lattice, which governs the compound's physical properties.

Advanced Mass Spectrometry: Techniques like electron-capture negative ionization (ECNI) mass spectrometry are highly sensitive for halogenated compounds. nih.gov Applying such methods could be useful for detecting and quantifying trace amounts of this compound or its metabolites in complex matrices, which would be relevant if it were explored for biological applications.

Future Directions in Computational Studies and Theoretical Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding future experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure of this compound. rsc.org Such studies can predict its reactivity, orbital energies (HOMO-LUMO gap), and electrostatic potential, providing insights into its behavior in chemical reactions. DFT can also be used to simulate NMR and infrared spectra, aiding in the interpretation of experimental data.

Reaction Mechanism Modeling: For the unexplored synthetic avenues mentioned above, computational modeling can be used to investigate the reaction mechanisms in detail. researchgate.net By calculating the energy profiles of different potential pathways, researchers can identify the most likely mechanism, understand the role of catalysts, and predict potential side products, thereby accelerating the optimization of new synthetic methods.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in solution over time. This would be useful for understanding its solvation properties, its conformational flexibility, and its potential interactions with other molecules, such as biological macromolecules. This is particularly relevant for assessing its potential as a fragment in drug design.

Emerging Applications in Novel Material and Synthetic Methodologies

The unique electronic properties imparted by the fluorine atom and the reactive amino group position this compound as a candidate for several cutting-edge applications.

Organic Electronics: Fluorinated organic compounds are of considerable interest for materials chemistry. researchgate.netnumberanalytics.com The indole nucleus is an electron-rich aromatic system, and the strategic placement of a fluorine atom can be used to tune its electronic properties. numberanalytics.com This makes this compound a potential monomer for the synthesis of novel conductive polymers or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where fine-tuning of energy levels is critical.

Fluorinated Materials Science: The strong carbon-fluorine bond can impart high thermal stability and chemical resistance to materials. numberanalytics.com Polymerized versions or materials incorporating this indole could exhibit enhanced durability, making them suitable for high-performance applications.

Scaffold for Combinatorial Chemistry: The 2-amino group serves as a versatile anchor point for building libraries of more complex molecules. By reacting it with a wide range of electrophiles, vast libraries of novel 6-fluoroindole derivatives can be rapidly synthesized. These libraries could then be screened for various biological activities or material properties, accelerating the discovery of new lead compounds. For example, Escherichia coli has been shown to adapt metabolically to utilize 6-fluoroindole, converting it to 6-fluorotryptophan and incorporating it into its proteome, opening avenues for synthetic biology applications. frontiersin.org

Future Research Outlook

The table below summarizes the proposed future research directions for this compound.

Research AreaProposed Technique/MethodScientific Rationale
Synthesis Gold/Copper-Catalyzed One-Pot SynthesisTo develop a highly efficient and robust method for creating substituted 2-aminoindoles. rsc.org
C-H AminationTo achieve a more atom-economical synthesis by directly functionalizing the indole core.
Flow ChemistryTo improve safety, scalability, and control over the synthetic process.
Characterization Solid-State NMR (ssNMR)To understand crystal packing and intermolecular interactions in the solid form.
X-ray CrystallographyTo determine the precise 3D molecular structure and hydrogen bonding network. nih.gov
Computational Studies Density Functional Theory (DFT)To predict electronic properties, reactivity, and spectroscopic data. rsc.org
Reaction Mechanism ModelingTo guide the development of new synthetic routes by understanding reaction pathways. researchgate.net
Applications Organic ElectronicsTo explore its potential as a monomer for novel fluorinated conductive polymers. numberanalytics.com
Synthetic BiologyTo use as a precursor for the biosynthesis of proteins containing 6-fluorotryptophan. frontiersin.org
Combinatorial ChemistryTo serve as a versatile scaffold for generating libraries of new functional molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-fluoroindole hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation or substitution reactions on indole precursors. For example, fluorination at the 6-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via Suzuki coupling with fluorinated aryl boronic acids. Optimization may include adjusting temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., palladium catalysts for cross-coupling reactions) . Characterization of intermediates via NMR (e.g., monitoring fluorine-19 signals) ensures regioselectivity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm proton environments (e.g., NH2 group at δ 5–6 ppm) and fluorine coupling patterns (e.g., para-fluorine splitting in aromatic regions).
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C8H7FN2Cl) and purity (>95% by HPLC).
  • X-ray crystallography : Resolve crystal structure to confirm substitution patterns and hydrogen bonding in the hydrochloride salt .

Q. What are the critical safety considerations when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact due to potential irritancy.
  • Work in a fume hood to prevent inhalation of fine powders.
  • Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Refer to SDS sheets for spill management (e.g., neutralize with bicarbonate) and first aid (e.g., rinse eyes with water for 15 minutes) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH titration : Monitor degradation via UV-Vis spectroscopy at pH 1–14 (e.g., instability in strongly alkaline conditions due to dehydrohalogenation).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition above 150°C.
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of 2-amino-6-fluoroindole derivatives in receptor binding studies?

  • Methodological Answer : Fluorine’s electronegativity enhances binding affinity in target proteins (e.g., kinase inhibitors). Use:

  • Docking simulations : Compare binding poses of fluorinated vs. non-fluorinated analogs (e.g., in ATP-binding pockets).
  • Isothermal titration calorimetry (ITC) : Quantify ΔG and ΔH of ligand-receptor interactions.
  • Mutagenesis studies : Identify key residues (e.g., Tyr-342 in kinase X) critical for fluorine-mediated interactions .

Q. How can contradictory literature data on the compound’s solubility and bioavailability be systematically resolved?

  • Methodological Answer :

  • Meta-analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and assay conditions (e.g., shake-flask vs. HPLC methods).
  • Replicate studies : Control variables like counterion concentration (Cl⁻ vs. other salts) and particle size (via micronization).
  • High-throughput screening : Use automated platforms to test solubility across 96 solvents .

Q. What computational approaches are effective for modeling the electronic effects of fluorine substitution in this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze fluorine’s impact on HOMO-LUMO gaps.
  • Molecular dynamics (MD) : Simulate solvation dynamics in water/ethanol mixtures.
  • QSAR models : Corrogate Hammett σ constants (fluorine’s σpara ≈ 0.14) with biological activity .

Q. What advanced analytical methods can resolve co-eluting impurities in 2-amino-fluoroindole derivatives?

  • Methodological Answer :

  • 2D-LC (heart-cutting) : Separate isomers using orthogonal columns (C18 + chiral phases).
  • HRMS-Orbitrap : Identify impurities with mass accuracy <1 ppm (e.g., dehalogenated byproducts).
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate aggregates from monomers in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.